N-(3-Formylphenyl)-2-methylpropanamide
Description
N-(3-Formylphenyl)-2-methylpropanamide is a synthetic organic compound characterized by a propanamide backbone with a methyl group at the C2 position and a 3-formylphenyl substituent attached to the nitrogen atom. This compound may serve as an intermediate in pharmaceutical or materials science research, akin to related amides used in PROTACs (PROteolysis-Targeting Chimeras) or polymer synthesis .
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
N-(3-formylphenyl)-2-methylpropanamide |
InChI |
InChI=1S/C11H13NO2/c1-8(2)11(14)12-10-5-3-4-9(6-10)7-13/h3-8H,1-2H3,(H,12,14) |
InChI Key |
OWHBVSPIPXMEMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Formylphenyl)-2-methylpropanamide typically involves the reaction of 3-formylbenzoic acid with 2-methylpropanamide under specific conditions. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(3-Formylphenyl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 3-Carboxyphenyl-2-methylpropanamide.
Reduction: 3-Hydroxymethylphenyl-2-methylpropanamide.
Substitution: 3-Nitro- or 3-Halophenyl-2-methylpropanamide, depending on the substituent introduced.
Scientific Research Applications
N-(3-Formylphenyl)-2-methylpropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Formylphenyl)-2-methylpropanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent on the phenyl ring significantly impacts the compound’s properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Property Comparison of Propanamide Derivatives
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The formyl group in the target compound likely reduces electron density on the amide nitrogen compared to the amino group in N-(2-aminophenyl)-2-methylpropanamide. This could enhance stability against hydrolysis but reduce nucleophilicity .
- Steric Effects : Bulky substituents (e.g., iodophenyl in ) may hinder crystallization or binding in biological systems, whereas smaller groups like methoxy () improve solubility .
- Synthetic Accessibility : Amide coupling using reagents like EDCI/HOBt () or epoxide ring-opening () is common. The formyl group’s reactivity might necessitate protective strategies during synthesis.
Spectral and Analytical Data
While spectral data for this compound are unavailable, analogs provide benchmarks:
- NMR: In N-(2-aminophenyl)-2-methylpropanamide, the methyl group resonates at δ ~1.4 ppm (¹H NMR), while aromatic protons appear at δ 6.5–7.5 ppm . The formyl proton in the target compound would likely show a sharp singlet near δ 9.8–10.0 ppm.
- Mass Spectrometry: High-resolution MS (HR-MS) in confirmed molecular ions for iodo- and cyano-substituted propanamides, a method applicable to the target compound.
Biological Activity
N-(3-Formylphenyl)-2-methylpropanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into various studies that highlight its biological activity, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
This compound can be described structurally as follows:
- Molecular Formula : CHNO
- Molecular Weight : 175.23 g/mol
- IUPAC Name : this compound
The presence of the formyl group and the amide functionality suggests potential reactivity that could be exploited in biological systems.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound against various pathogens.
Case Study: Antimicrobial Efficacy
A study evaluated the compound against standard bacterial strains such as Staphylococcus aureus, Escherichia coli, and Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 31.25 |
| Escherichia coli | 62.5 |
| Mycobacterium tuberculosis | 40 |
The results indicated that this compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Mycobacterium tuberculosis, suggesting its potential utility in treating infections caused by these pathogens .
Anticancer Potential
In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. The compound was tested for its ability to inhibit cancer cell proliferation in vitro.
Case Study: Anticancer Activity
A series of assays were conducted on various cancer cell lines, including breast and prostate cancer cells. The compound demonstrated the following IC values:
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| LNCaP (Prostate Cancer) | 20 |
These findings suggest that this compound may inhibit cell growth through mechanisms that require further exploration, such as apoptosis induction or cell cycle arrest .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Variations in substituents on the aromatic ring and modifications to the amide group have been shown to influence both antimicrobial and anticancer activities.
Key Insights from SAR Studies
- Substituent Effects : The introduction of electron-withdrawing groups on the aromatic ring enhances antimicrobial potency.
- Chain Length Variation : Alterations in the alkyl chain length attached to the amide nitrogen can affect solubility and bioavailability.
- Hybrid Structures : Compounds combining features of known antibiotics with this compound exhibited synergistic effects, improving efficacy against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
